Predicted LogP and Lipophilic Ligand Efficiency (LLE) Compared to the 4-Methoxy Analog
The 4-(trifluoromethoxy) group significantly increases lipophilicity relative to the corresponding 4-methoxy analog. The target compound has a consensus LogP (cLogP) of ~3.5, whereas 4-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has a cLogP of ~2.1. The ~1.4 unit increase in LogP is anticipated to enhance membrane permeability but may also increase the risk of off-target binding. However, when combined with the scaffold's specific kinase-binding profile, the higher LogP contributes to a potentially superior Lipophilic Ligand Efficiency (LLE) if the target compound achieves a similar or better pIC50 [1].
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.5 |
| Comparator Or Baseline | 4-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide (cLogP ≈ 2.1) |
| Quantified Difference | Δ cLogP ≈ +1.4 |
| Conditions | In silico prediction using consensus model (SwissADME/Molinspiration). |
Why This Matters
Quantifies the lipophilic shift from a common analog, directly impacting expectations for membrane permeability, solubility, and promiscuity risk in procurement decisions.
- [1] SwissADME and Molinspiration cheminformatics platforms. Consensus LogP predictions for the two compounds. View Source
